

3-Chlorophenethyl bromide molecular structure and weight.

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Compound of Interest

Compound Name: 3-Chlorophenethyl bromide

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An In-depth Technical Guide to **3-Chlorophenethyl Bromide**: Structure, Properties, and Applications

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This guide provides a comprehensive technical overview of **3-Chlorophenethyl bromide** (CAS No: 16799-05-6), a versatile halogenated aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, physicochemical properties, synthesis, reactivity, and applications, with a strong emphasis on scientific integrity and practical insights.

Molecular Structure and Physicochemical Properties

3-Chlorophenethyl bromide, with the IUPAC name 1-(2-bromoethyl)-3-chlorobenzene, is a disubstituted benzene derivative. Its fundamental properties are crucial for its handling, reactivity, and application in synthesis.

Molecular Identity and Weight

The molecular identity of this compound is well-defined by its chemical formula and unique identifiers.

Identifier	Value	Source
IUPAC Name	1-(2-Bromoethyl)-3-chlorobenzene	-
Synonyms	3-Chloro-1-(2-bromoethyl)benzene	[1][2]
CAS Number	16799-05-6	[3][4]
Molecular Formula	C ₈ H ₈ BrCl	[3][4][5]
Molecular Weight	219.51 g/mol	[4]
InChI Key	LKPWGXCMLJRIK-UHFFFAOYSA-N	
SMILES	Clc1cccc(CCBrc1	

Physicochemical Characteristics

The physical state and solubility profile dictate the selection of appropriate solvents and reaction conditions.

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	~210 °C at 760 mmHg	[3]
Density	~1.489 g/cm ³	[2]
Refractive Index	1.571	[2]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ether, dichloromethane)	[3]
Flash Point	>110 °C (closed cup)	
Storage	Sealed in dry conditions, Room Temperature	[2]

Molecular Geometry and Electronic Structure

The three-dimensional structure of **3-Chlorophenethyl bromide** is key to understanding its reactivity. The molecule consists of a benzene ring substituted with a chlorine atom at the meta-position relative to a 2-bromoethyl side chain.

The presence of an electron-withdrawing chlorine atom on the aromatic ring influences the electron density of the ring and the reactivity of the benzylic position. The primary bromide is an excellent leaving group, making the terminal carbon of the ethyl chain highly susceptible to nucleophilic attack.

Caption: 2D structure of **3-Chlorophenethyl bromide**.

Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation of the molecule. Below is an interpretation of the expected spectra.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) confirms the arrangement of hydrogen atoms in the molecule. A typical spectrum in CDCl₃ would show:

- Aromatic Protons (δ 7.0-7.3 ppm): A complex multiplet corresponding to the four protons on the substituted benzene ring.[\[4\]](#)[\[6\]](#)
- Methylene Protons (Ar-CH₂-, δ 3.12 ppm): A triplet resulting from the two protons adjacent to the aromatic ring, split by the neighboring methylene group.[\[4\]](#)[\[6\]](#)
- Methylene Protons (-CH₂-Br, δ 3.54 ppm): A triplet for the two protons attached to the carbon bearing the bromine atom, deshielded by the electronegative bromine.[\[4\]](#)[\[6\]](#)

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton. The spectrum would display six signals for the aromatic carbons (due to the plane of symmetry) and two signals for the ethyl chain carbons. The carbon attached to bromine would be significantly downfield compared to the other aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups. Key absorptions would include:

- C-H (Aromatic) stretch: Just above 3000 cm^{-1} .
- C-H (Aliphatic) stretch: Just below 3000 cm^{-1} .
- C=C (Aromatic) stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-Cl stretch: In the fingerprint region, typically $600\text{-}800\text{ cm}^{-1}$.
- C-Br stretch: In the fingerprint region, typically $500\text{-}600\text{ cm}^{-1}$.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern. The molecular ion peak (M^+) would show a characteristic isotopic pattern due to the presence of both chlorine (^{35}Cl and ^{37}Cl in a $\sim 3:1$ ratio) and bromine (^{79}Br and ^{81}Br in a $\sim 1:1$ ratio). This results in a complex cluster of peaks for the molecular ion at m/z 218, 220, and 222.

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of **3-Chlorophenethyl bromide** is fundamental for its application as a building block.

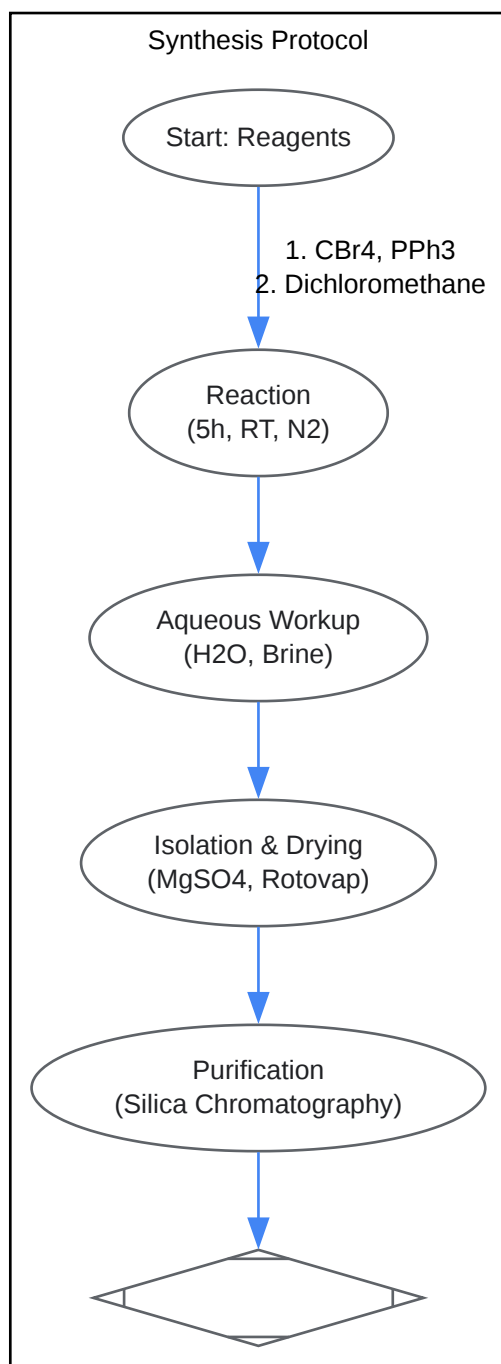
Synthetic Protocol

A common laboratory-scale synthesis involves the bromination of 3-chlorophenylethanol. This method avoids direct bromination of the aromatic ring and provides good yields of the target compound.

Protocol: Appel Reaction for Bromination of 3-Chlorophenylethanol[4][6]

- Setup: To a stirred solution of 3-chlorophenylethanol (1.0 eq) and carbon tetrabromide (1.0 eq) in anhydrous dichloromethane, add triphenylphosphine (1.0 eq) under a nitrogen atmosphere.

- Reaction: Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, wash the reaction mixture sequentially with water and brine.
- Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using 100% hexane as the eluent to yield pure 1-(2-bromoethyl)-3-chlorobenzene.



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Caption: Workflow for the synthesis of **3-Chlorophenethyl bromide**.

Chemical Reactivity

The reactivity is dominated by the bromoethyl group.

- **Nucleophilic Substitution:** The primary alkyl bromide makes the compound an excellent substrate for S_N2 reactions. The carbon atom bonded to bromine is electrophilic and readily attacked by a wide range of nucleophiles (e.g., amines, cyanides, azides, alkoxides), displacing the bromide ion. This is the most common reaction pathway for this molecule, enabling the introduction of diverse functional groups.
- **Electrophilic Aromatic Substitution:** The benzene ring can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating, ortho-, para-director. However, these reactions are less common and require harsher conditions compared to the nucleophilic substitution at the side chain.

Applications in Research and Drug Development

3-Chlorophenethyl bromide serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.^[3]

Role as a Synthetic Intermediate

Its bifunctional nature—a reactive alkyl halide and a modifiable aromatic ring—makes it a versatile building block. It is used to introduce the 3-chlorophenethyl moiety into larger molecules. This structural motif is present in various biologically active compounds.

Antiviral Research

Notably, **3-Chlorophenethyl bromide** has been investigated for its utility in developing antiviral agents. It can act as a linker or scaffold that binds to viral proteins.^[5] Research has shown its potential as an inhibitor of HIV-1 reverse transcriptase and protease by binding at the dimer interface, thereby inhibiting viral replication.^[5] This application highlights its importance in the design of novel therapeutics for infectious diseases like AIDS.^[5]

Safety and Handling

Proper handling of **3-Chlorophenethyl bromide** is essential due to its hazardous properties.

Hazard Identification

Hazard Statement	Code	Description	Source
Acute Toxicity (Oral)	H302	Harmful if swallowed	
Serious Eye Damage	H318	Causes serious eye damage	

The substance is classified as a combustible liquid.

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.
[7] Work in a well-ventilated area or a chemical fume hood.[7][8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[8][9]
- Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[7] All disposal must be in accordance with local, regional, and national regulations.[7]

First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[7][10]
- Skin Contact: Wash off immediately with plenty of soap and water.[7][10]
- Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7][10]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][10]

Conclusion

3-Chlorophenethyl bromide is a chemical intermediate of significant value in organic synthesis and medicinal chemistry. Its well-defined molecular structure and predictable

reactivity, primarily through nucleophilic substitution, allow for the construction of complex target molecules. While its application in antiviral research is particularly noteworthy, its utility as a building block is broad. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health risks. This guide provides the foundational knowledge for its safe and effective use in a research and development setting.

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